REACTION_CXSMILES
|
[Cl-].[Mg+2].[Cl-].[C:4]([O:10][CH3:11])(=[O:9])[CH2:5][C:6]([CH3:8])=[O:7].N1C=CC=CC=1.[Cl:18][C:19]1[CH:27]=[CH:26][CH:25]=[C:24]([F:28])C=1C(Cl)=O.S(=O)(=O)(O)O>C1(C)C=CC=CC=1.O.C(#N)C>[Cl:18][C:19]1[CH:27]=[CH:26][CH:25]=[C:24]([F:28])[C:8]=1[C:6](=[O:7])[CH2:5][C:4]([O:10][CH3:11])=[O:9] |f:0.1.2|
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Name
|
|
Quantity
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7.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
|
Quantity
|
9.02 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C(=O)Cl)C(=CC=C1)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 min. at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
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Type
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CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
CUSTOM
|
Details
|
The reaction was removed from the ice bath
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Type
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TEMPERATURE
|
Details
|
the mixture was subsequently refluxed for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 15% ethyl acetate/hexanes mixture
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)F)C(CC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |